3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide
Description
3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its significant pharmacological potential.
Properties
IUPAC Name |
3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-10(13-11-14-12-8-16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNCZMRLZBQWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final product is obtained after purification and characterization using techniques such as NMR, IR, and mass spectrometry .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles or nucleophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide involves the modulation of various molecular targets and pathways. It has been shown to interact with estrogen-related receptors, which play a crucial role in the regulation of cellular processes such as proliferation, differentiation, and apoptosis . By modulating these receptors, the compound can exert its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-(1,3,4-thiadiazol-2-yl)acrylamide: Another thiadiazole derivative with similar biological activities.
2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-thiadiazole-2-thiol: Exhibits a wide range of biological activities, including antiviral and antifungal effects.
Uniqueness
3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide stands out due to its unique combination of a phenyl group and a propanamide moiety, which enhances its pharmacological properties compared to other thiadiazole derivatives . This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development.
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